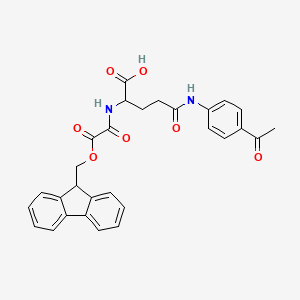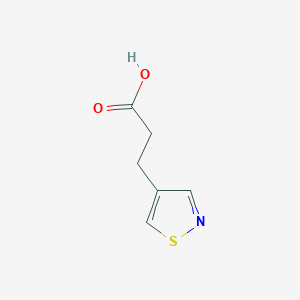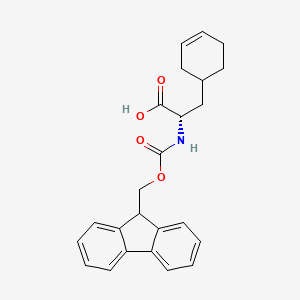
4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a dimethylaminoethoxy group, a nitrobenzyl group, and an oxobutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(dimethylamino)ethanol with sodium hydride, followed by the addition of 4-fluorobenzylamine . The resulting intermediate is then subjected to further reactions, including nitration and esterification, to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylaminoethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C), oxidizing agents like potassium permanganate (KMnO4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can modulate various biological pathways, making it a valuable tool in research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylaminoethoxy group and is used in similar applications, such as surfactants and corrosion inhibitors.
4-(2-(Dimethylamino)ethoxy)benzohydrazide: This derivative is studied for its potential as a microtubule affinity regulating kinase 4 inhibitor.
Uniqueness
4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C15H20N2O7 |
|---|---|
Peso molecular |
340.33 g/mol |
Nombre IUPAC |
4-[[5-[2-(dimethylamino)ethoxy]-2-nitrophenyl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20N2O7/c1-16(2)7-8-23-12-3-4-13(17(21)22)11(9-12)10-24-15(20)6-5-14(18)19/h3-4,9H,5-8,10H2,1-2H3,(H,18,19) |
Clave InChI |
DWISDWOMBCKEHY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC(=C(C=C1)[N+](=O)[O-])COC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


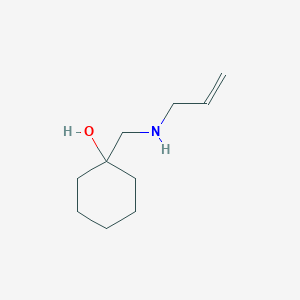
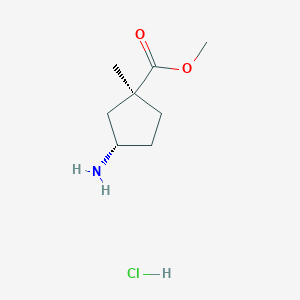

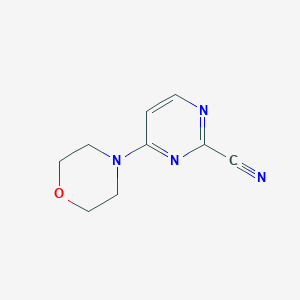
![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
